

# Spectroscopic Profile of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (3,4-Dimethylphenyl)thiourea

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This technical guide provides a comprehensive overview of the spectroscopic data for **(3,4-Dimethylphenyl)thiourea**, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

## Core Spectroscopic Data

The structural elucidation of **(3,4-Dimethylphenyl)thiourea** is supported by a combination of spectroscopic techniques. The data presented herein is a compilation based on typical values observed for structurally similar aryl thiourea derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.0	br s	1H	NH
~7.5 - 8.0	br s	2H	NH <sub>2</sub>
~7.2 - 7.4	m	3H	Ar-H
2.24	s	6H	Ar-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~180 - 184	C=S
~137 - 139	Ar-C (quaternary)
~135 - 137	Ar-C (quaternary)
~130 - 132	Ar-CH
~128 - 130	Ar-CH
~120 - 122	Ar-CH
~19 - 21	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (NH and NH <sub>2</sub> )
3100 - 3000	Medium	C-H Stretching (Aromatic)
2950 - 2850	Medium	C-H Stretching (Aliphatic)
1620 - 1580	Strong	N-H Bending
1550 - 1500	Strong	C=S Stretching (Thioamide I)
1400 - 1300	Medium	C-N Stretching (Thioamide II)
~820	Strong	C-H Bending (Aromatic, out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
180	High	[M] <sup>+</sup> (Molecular Ion)
163	Medium	[M - NH <sub>3</sub> ] <sup>+</sup>
134	Medium	[M - SNH <sub>2</sub> ] <sup>+</sup>
106	High	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aryl thiourea derivatives.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- Sample Preparation: Approximately 5-10 mg of the **(3,4-Dimethylphenyl)thiourea** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Data Acquisition: The spectra are acquired at room temperature. For <sup>1</sup>H NMR, standard parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied during <sup>13</sup>C NMR acquisition.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

FTIR spectra are typically recorded on a Fourier Transform Infrared spectrophotometer.

- Sample Preparation (Solid): The solid sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.<sup>[1]</sup> Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.<sup>[1]</sup>
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry

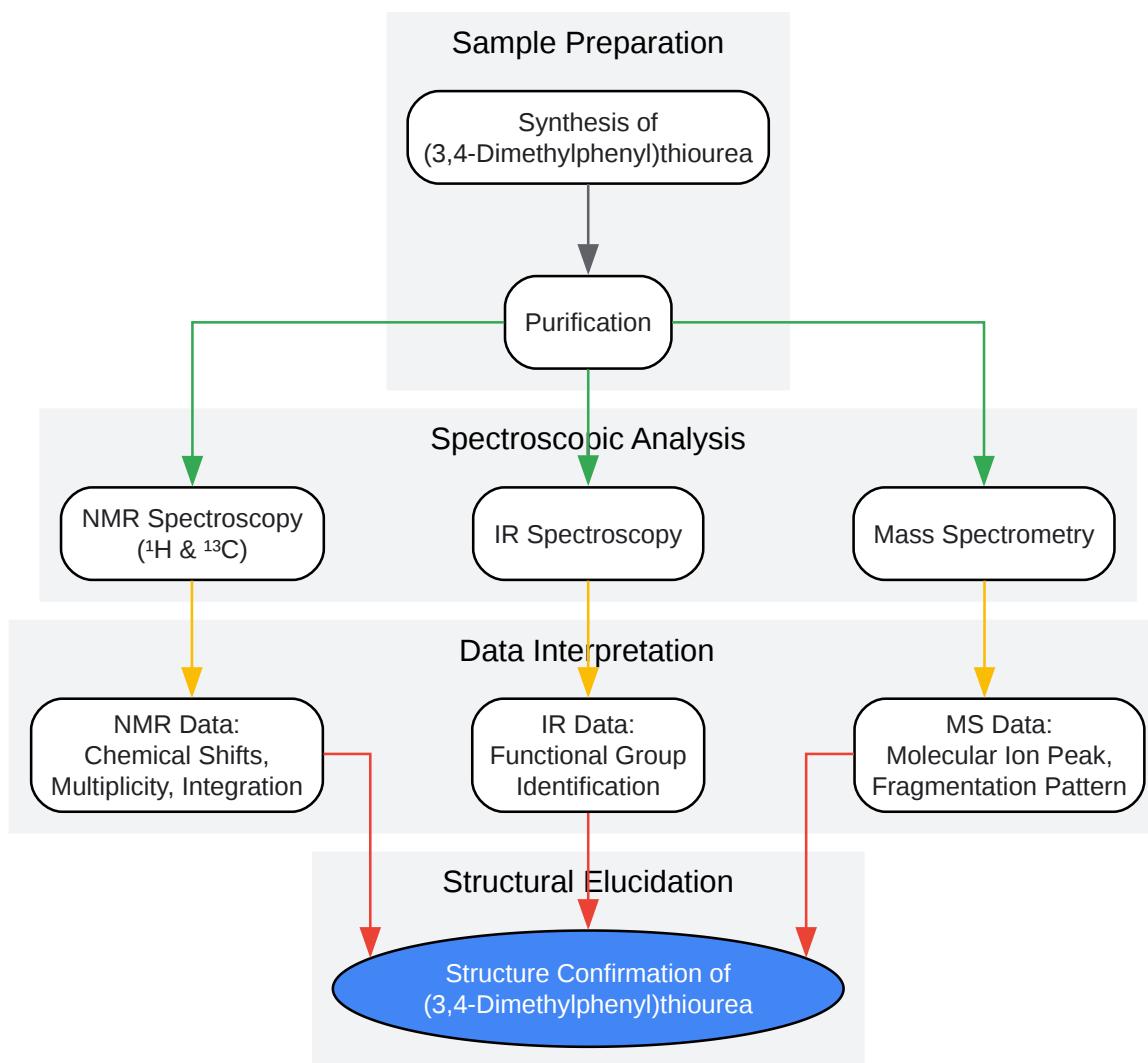
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[2][3]

- Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe or by being vaporized from a heated crucible.[3]
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(3,4-Dimethylphenyl)thiourea**.

## Spectroscopic Analysis Workflow for (3,4-Dimethylphenyl)thiourea

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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation.

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